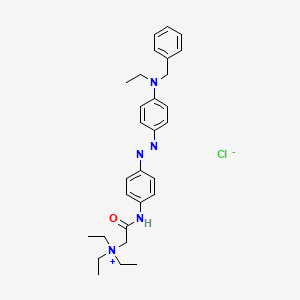
KIO-301 (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KIO-301 (chloride) is an azobenzene photoswitch compound that has garnered significant attention for its potential in vision-restoring treatments for retinal diseases. This compound can block voltage-gated ion channels, including hyperpolarisation-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . It is being developed by Kiora Pharmaceuticals as a novel therapeutic approach for conditions such as retinitis pigmentosa .
准备方法
The preparation of KIO-301 (chloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by azo coupling with appropriate phenolic compounds. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
KIO-301 (chloride) undergoes several types of chemical reactions, primarily driven by its azobenzene structure:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, which is the basis for its photoswitching properties.
Substitution Reactions: The aromatic rings in KIO-301 (chloride) can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
KIO-301 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies involving light-induced molecular changes.
Biology: The compound is employed in research on ion channel modulation and neuronal activity.
作用机制
KIO-301 (chloride) exerts its effects through its ability to block voltage-gated ion channels. The compound changes shape depending on the presence or absence of light, switching between “on” and “off” states. In the “on” state, it triggers retinal ganglion cells to signal the brain, thereby restoring light perception in conditions where photoreceptors are degenerated .
相似化合物的比较
KIO-301 (chloride) is unique due to its specific application in vision restoration and its ability to photoswitch. Similar compounds include other azobenzene derivatives that also exhibit photoswitching properties, such as:
Azobenzene: The parent compound of KIO-301, used in various light-responsive applications.
Disperse Red 1: Another azobenzene derivative used in optical data storage and light-responsive materials.
4,4’-Diaminoazobenzene: Used in studies involving light-induced molecular changes.
KIO-301 (chloride) stands out due to its targeted application in medical treatments for retinal diseases .
属性
分子式 |
C29H38ClN5O |
|---|---|
分子量 |
508.1 g/mol |
IUPAC 名称 |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride |
InChI |
InChI=1S/C29H37N5O.ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |
InChI 键 |
IQGPOKDZMRDQDZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


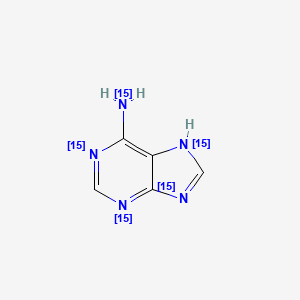

![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
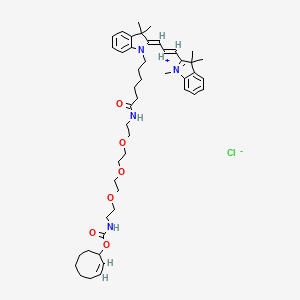
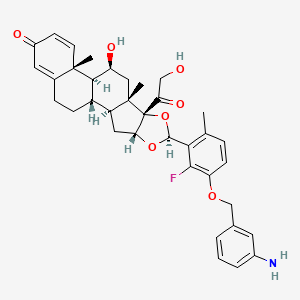


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
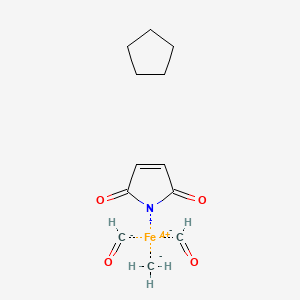
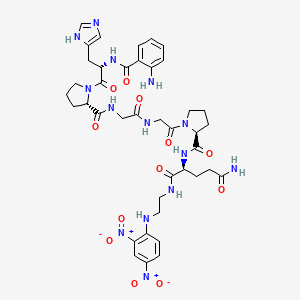
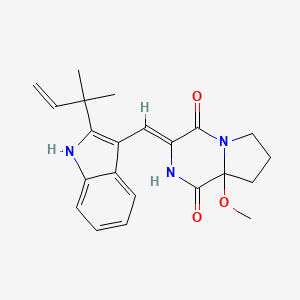
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)

